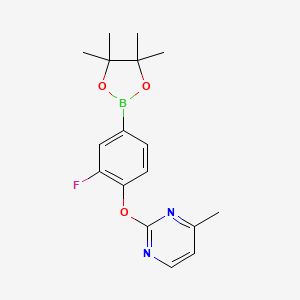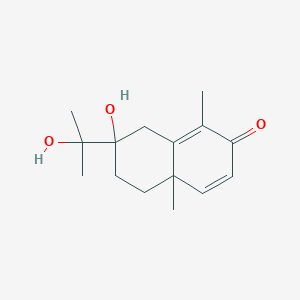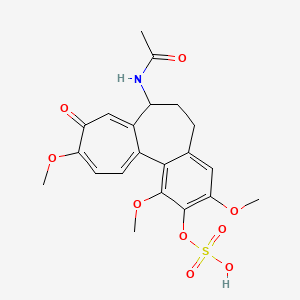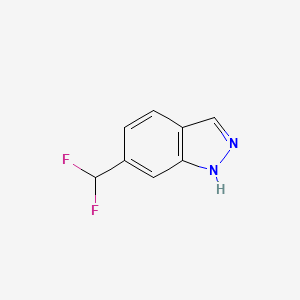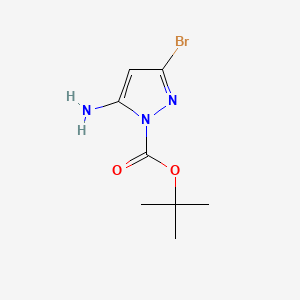
2-Deoxy-3,4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Désoxy-3,4 est un dérivé du glucose où les groupes hydroxyles aux positions 2 et 3 sont supprimés. Ce composé fait partie de la classe plus large des désoxy sucres, qui sont importants dans divers processus biologiques et ont des applications significatives en chimie médicinale .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 2-Désoxy-3,4 peut être réalisée par plusieurs méthodes. Une approche courante implique l'hydratation sélective du 3,4,6-tri-O-acétyl-D-glucal pour produire du 3,4,6-tri-O-acétyl-2-désoxy-D-glucal, suivie de réactions d'échange d'ester dans du méthanol absolu en utilisant du méthylate de sodium comme catalyseur . Cette méthode est avantageuse en raison de son rendement élevé et de sa simplicité.
Méthodes de Production Industrielle
La production industrielle du 2-Désoxy-3,4 implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus comprend généralement des étapes telles que l'acétylation, la bromation, la réduction et la désacétylation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de Réactions
Le 2-Désoxy-3,4 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être utilisée pour introduire des groupes fonctionnels à des positions spécifiques.
Réduction : Souvent utilisée pour éliminer les atomes d'oxygène de la molécule.
Substitution : Implique généralement le remplacement d'atomes d'hydrogène par d'autres groupes fonctionnels.
Réactifs et Conditions Courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) ou le borohydrure de sodium.
Substitution : Les conditions impliquent souvent l'utilisation de bases ou d'acides forts pour faciliter la réaction.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la Recherche Scientifique
Le 2-Désoxy-3,4 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle dans les voies métaboliques et ses effets sur les processus cellulaires.
Industrie : Utilisé dans la production de divers produits pharmaceutiques et comme précurseur d'autres composés chimiques.
5. Mécanisme d'Action
Le mécanisme d'action du 2-Désoxy-3,4 implique son incorporation dans les voies métaboliques où il agit comme un inhibiteur. Par exemple, il peut inhiber la glycolyse en étant phosphorylé en 2-désoxyglucose-6-phosphate, qui ne peut pas être métabolisé davantage, ce qui conduit à une diminution de l'ATP et à la mort cellulaire subséquente . Ce mécanisme est particulièrement efficace pour cibler les cellules cancéreuses, qui dépendent fortement de la glycolyse pour la production d'énergie .
Applications De Recherche Scientifique
2-Deoxy-3,4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-Deoxy-3,4 involves its incorporation into metabolic pathways where it acts as an inhibitor. For instance, it can inhibit glycolysis by being phosphorylated to 2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to a depletion of ATP and subsequent cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
Composés Similaires
2-Désoxy-D-glucose : Structure similaire mais sans le groupe hydroxyle en position 2.
2-Désoxy-2-fluoro-D-glucose : Un analogue fluoré utilisé en imagerie TEP.
2-Désoxy-2-azido-D-glucose : Modifié avec un groupe azide pour des applications biochimiques spécifiques.
Unicité
Le 2-Désoxy-3,4 est unique en raison de son schéma de désoxygenation spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la glycolyse et ses applications thérapeutiques potentielles en font un composé d'un intérêt significatif à la fois pour la recherche et l'industrie .
Propriétés
Formule moléculaire |
C15H26O4S2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H26O4S2/c1-14(2)16-9-11(18-14)13-10(17-15(3,4)19-13)8-12-20-6-5-7-21-12/h10-13H,5-9H2,1-4H3 |
Clé InChI |
MQCXYIUIBYSRGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C2C(OC(O2)(C)C)CC3SCCCS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)
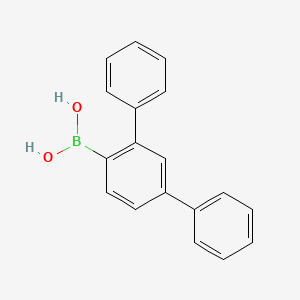
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
